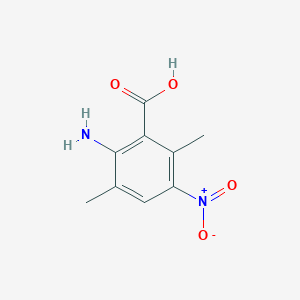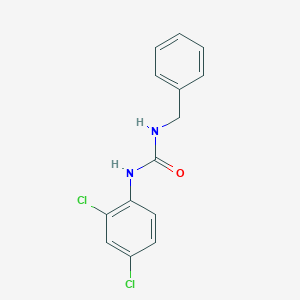
1-Benzyl-3-(2,4-dichlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-(2,4-dichlorophenyl)urea is an organic compound with the molecular formula C14H12Cl2N2O It is a member of the urea family, characterized by the presence of a urea functional group (NH-CO-NH) attached to a benzyl group and a dichlorophenyl group
Méthodes De Préparation
The synthesis of 1-Benzyl-3-(2,4-dichlorophenyl)urea typically involves the reaction of benzylamine with 2,4-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Benzylamine} + \text{2,4-dichlorophenyl isocyanate} \rightarrow \text{this compound} ]
In an industrial setting, the production of this compound may involve the use of catalysts and optimized reaction conditions to increase yield and purity. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography.
Analyse Des Réactions Chimiques
1-Benzyl-3-(2,4-dichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The dichlorophenyl group in the compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology: Research has explored the biological activity of this compound, including its potential as an antimicrobial or antifungal agent. Studies have shown that derivatives of this compound exhibit significant biological activity against various pathogens.
Medicine: In medicinal chemistry, 1-Benzyl-3-(2,4-dichlorophenyl)urea and its derivatives are investigated for their potential therapeutic properties. They are studied for their ability to interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-Benzyl-3-(2,4-dichlorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the structure of the compound’s derivatives.
Comparaison Avec Des Composés Similaires
1-Benzyl-3-(2,4-dichlorophenyl)urea can be compared with other similar compounds, such as:
1-Benzyl-3-(2,3-dichlorophenyl)urea: This compound has a similar structure but with chlorine atoms at different positions on the phenyl ring. The difference in substitution pattern can lead to variations in chemical reactivity and biological activity.
1-Benzyl-3-(2,5-dichlorophenyl)urea: Another isomer with chlorine atoms at the 2 and 5 positions. This structural variation can also affect the compound’s properties and applications.
1-Benzyl-3-(2,6-dichlorophenyl)urea:
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its isomers.
Propriétés
Numéro CAS |
36034-85-2 |
|---|---|
Formule moléculaire |
C14H12Cl2N2O |
Poids moléculaire |
295.2 g/mol |
Nom IUPAC |
1-benzyl-3-(2,4-dichlorophenyl)urea |
InChI |
InChI=1S/C14H12Cl2N2O/c15-11-6-7-13(12(16)8-11)18-14(19)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,17,18,19) |
Clé InChI |
IBEQQXYWQOLSKL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl n-[(benzyloxy)carbonyl]alanylalaninate](/img/structure/B11961476.png)

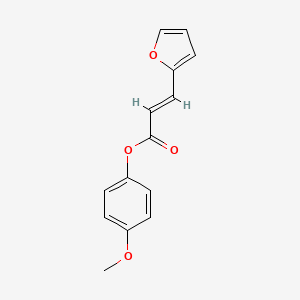
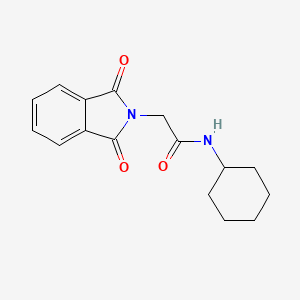
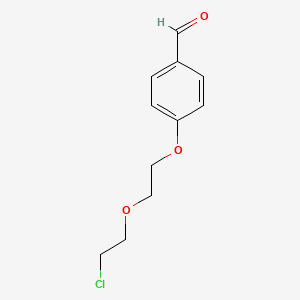
![(7-Methyl-1,4-dithiaspiro[4.5]dec-6-en-8-yl)methanol](/img/structure/B11961521.png)


![4-chloro-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide](/img/structure/B11961536.png)


![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B11961557.png)
